REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][SH:4].[C:5](=[O:7])=O.[F:8][C:9]([F:13])=[C:10]([F:12])[F:11].S([O:19][CH3:20])(OC)(=O)=O>CS(C)=O>[CH3:3][S:4][C:10]([F:12])([F:11])[C:9]([F:13])([F:8])[C:5]([O:19][CH3:20])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
69.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred until gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled in over a 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was diluted with 50 ml of dimethyl sulfoxide
|
Type
|
STIRRING
|
Details
|
The tube was shaken at 100° for 4 hr
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
After an initial exotherm (maximum temperature, 50°), the mixture was stirred for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Product was then removed under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CSC(C(C(=O)OC)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.9 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |